6-(Pyrimidin-5-YL)pyridazin-3-amine
CAS No.:
Cat. No.: VC15742156
Molecular Formula: C8H7N5
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7N5 |
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Molecular Weight | 173.17 g/mol |
IUPAC Name | 6-pyrimidin-5-ylpyridazin-3-amine |
Standard InChI | InChI=1S/C8H7N5/c9-8-2-1-7(12-13-8)6-3-10-5-11-4-6/h1-5H,(H2,9,13) |
Standard InChI Key | GSOJJZDPHNCYID-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NN=C1C2=CN=CN=C2)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) fused to a pyrimidine moiety (a six-membered ring with two nitrogen atoms at positions 1 and 3). The amine group at position 3 introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets . Key structural identifiers include:
IUPAC Name: 6-pyrimidin-5-ylpyridazin-3-amine
SMILES:
InChIKey:
Physicochemical Properties
The compound’s properties, computed using PubChem and experimental data, are summarized below:
The moderate hydrophilicity (XLogP3 = 0.1) and polar surface area suggest potential membrane permeability challenges, which may influence its pharmacokinetic profile .
Synthesis and Derivative Formation
Synthetic Routes
While no direct synthesis protocol for 6-(pyrimidin-5-YL)pyridazin-3-amine is documented, analogous pyridazine derivatives are synthesized through multi-step reactions involving condensation, cyclization, and functional group interconversion. A representative approach from recent literature involves:
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Condensation: Reacting glyoxylic acid with substituted acetophenones to form intermediates.
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Cyclization: Treating intermediates with hydrazine hydrate to yield pyridazin-3(2H)-ones.
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Chlorination: Using phosphorus oxychloride () to convert hydroxyl groups to chlorides.
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Amination: Substituting chloride with hydrazine or ammonia to introduce the amine group .
For example, the synthesis of 6-(3,4-dimethoxyphenyl)pyridazin-3-yl hydrazine () involved refluxing 3-chloro-6-(3,4-dimethoxyphenyl)pyridazine with hydrazine hydrate at 130°C . Adapting this methodology could enable the production of 6-(pyrimidin-5-YL)pyridazin-3-amine by substituting appropriate precursors.
Key Reaction Insights
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Hydrazine Utilization: Hydrazine hydrate acts as both a nucleophile and a reducing agent, facilitating the formation of amine groups while maintaining aromaticity .
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Spectral Validation: Intermediate compounds are characterized via , , and IR spectroscopy. For instance, hydrazine derivatives exhibit NH stretching vibrations at 3197–3560 cm and distinct proton signals in the spectrum .
Biological Relevance and Research Findings
Comparative Analysis with Analogues
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Pyrido[2,3-d]pyrimidines: These derivatives exhibit anticancer activity by inhibiting dihydrofolate reductase.
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Chromeno[2,3-d]pyrimidines: Known for antimicrobial and antiviral properties, achieved through heteroannulation reactions.
The absence of a fused ring system in 6-(pyrimidin-5-YL)pyridazin-3-amine may reduce steric hindrance, potentially enhancing binding affinity to flat enzymatic pockets.
Challenges and Future Directions
Synthetic Optimization
Current methods for related compounds suffer from low yields (e.g., 60–70% in chlorination steps) . Microwave-assisted synthesis or flow chemistry could improve efficiency.
Pharmacological Profiling
Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume